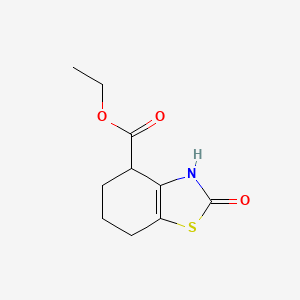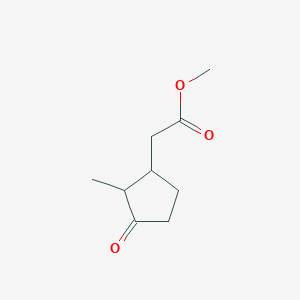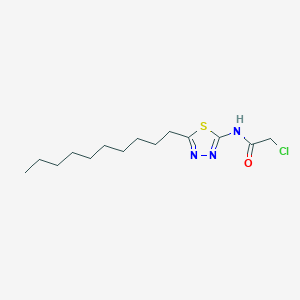
1,3-Diazido-2-propanol
説明
1,3-Diazido-2-propanol is a chemical compound with the molecular formula C3H6N6O . It has an average mass of 142.119 Da and a monoisotopic mass of 142.060303 Da .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the condensation of 1-nitropropane with formaldehyde to yield 2-ethyl-2-nitro-1,3-propane diol. This compound is then tosylated to give 2-ethyl-2-nitro-1,3-bis (p-toluene sulfonyl) propyl ester. The final step is the azidation of the tosylated compound to produce this compound . Another method involves the reaction between a wide-ranging alkyne group and this compound in the presence of catalytic amounts of copper (I) phenylacetylide .Molecular Structure Analysis
This compound contains a total of 15 bonds, including 9 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 2 positively charged N, 1 hydroxyl group(s), and 1 secondary alcohol(s) .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and varied. For instance, it can undergo catalytic enantioselective desymmetrization via intramolecular interception of alkyl azides with diazo(aryl)acetates .科学的研究の応用
Thermal Stability and Synthesis
1,3-Diazido-2-propanol, along with other diazides like 1,3-diazido-propane, has been studied for its thermal stability. Research indicates that this compound demonstrates thermal stability up to 175 °C. This stability is critical for its use in various synthesis processes (Farias et al., 2020).
Catalytic Enantioselective Desymmetrization
This compound has been used in the field of catalytic enantioselective desymmetrization. It has been effectively converted to cyclic α-imino esters with high yields and enantiomeric excess up to 97%. This process utilizes copper-carbenoids and showcases the compound's potential in creating complex molecular structures (Wu et al., 2015).
Antifungal Activity
Research into this compound derivatives has revealed significant antifungal activities. For instance, molecules derived from this compound displayed important activity against certain yeast strains, indicating its potential in the development of new antifungal agents (Valdez-Arcos et al., 2021).
Synthesis of DNA Nanostructures
Diazido derivatives of compounds like this compound have been used to intercalate into DNA. These derivatives undergo functionalization through click chemistry, forming 1D nanostructures with properties like conductivity and fluorescence. This demonstrates the compound's utility in the field of DNA nanostructure development (Hafshejani et al., 2015).
Photochemical Properties
This compound has been studied for its photochemical properties. Novel zinc(II) phthalocyanines bearing this compound were synthesized and demonstrated promising photochemical properties, including singlet oxygen generation. This highlights its potential in the field of photodynamic therapy and other light-related applications (Sari et al., 2016).
Energetic Materials
This compound derivatives have been explored in the context of energetic materials. For example, 1,3-diazido-2-(azidomethyl)-2-propylammonium salts derived from it have been characterized for their potential as energetic materials, highlighting the compound's versatility in this domain (Joo & Shreeve, 2009).
特性
IUPAC Name |
1,3-diazidopropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N6O/c4-8-6-1-3(10)2-7-9-5/h3,10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVPEHHHGCEGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN=[N+]=[N-])O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205621 | |
| Record name | 1,3-Diazido-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57011-48-0 | |
| Record name | 1,3-Diazido-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57011-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diazido-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC30408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diazido-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diazidopropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure and molecular formula of 1,3-Diazido-2-propanol?
A1: this compound is an organic compound with the molecular formula C3H6N6O. Its structure consists of a propane chain with a hydroxyl group (OH) on the central carbon (C2), and azido groups (N3) on the terminal carbons (C1 and C3).
Q2: What makes this compound useful in organic synthesis?
A2: The presence of both azido and hydroxyl groups makes this compound a valuable building block for more complex molecules. Azides are versatile functional groups that can readily participate in various chemical reactions, such as click chemistry and the formation of nitrogen-containing heterocycles. [, ]
Q3: Can you provide an example of this compound's use in catalytic asymmetric synthesis?
A3: Researchers have successfully demonstrated the catalytic enantioselective desymmetrization of this compound. This reaction utilizes a copper catalyst with a chiral bisoxazoline ligand ((S,S)-Ph-Box) to control the stereochemistry of the product. [, ]
Q4: What type of products can be formed through this desymmetrization reaction?
A4: The desymmetrization reaction using 1,3-diazidoisopropyl diazo(aryl)acetates as starting materials yields cyclic α-imino esters. These cyclic α-imino esters are formed through the intramolecular interception of alkyl azides by copper-carbenoids generated in situ. [, ]
Q5: How efficient and selective is this catalytic desymmetrization reaction?
A5: The reported catalytic enantioselective desymmetrization shows promising results, achieving good to excellent yields and high enantiomeric excesses (up to 97%). [] This highlights the potential of this methodology for synthesizing enantiomerically pure compounds.
Q6: Beyond asymmetric synthesis, are there other applications of this compound?
A6: Yes, this compound has been explored as a starting material for synthesizing branched urethane-triazole polymers. [, ] These polymers have potential applications in various fields, including materials science and biomedical engineering.
Q7: What is known about the mutagenicity of this compound?
A7: Research indicates that this compound exhibits high mutagenic activity in both plant (Arabidopsis thaliana) and bacterial (Salmonella typhimurium) models. [] This finding emphasizes the importance of handling this compound with caution and adhering to appropriate safety measures.
Q8: Has the solution structure of this compound been investigated?
A8: Yes, studies employing infrared spectroscopy and quantum chemical calculations have provided insights into the solution structure of this compound and other azidoalcohols. [, ] This information contributes to a deeper understanding of its reactivity and interactions with other molecules.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(4-hexylphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B3384670.png)

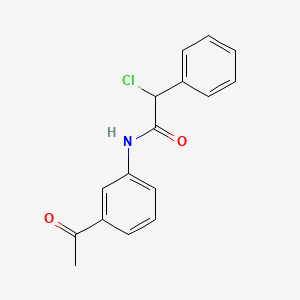
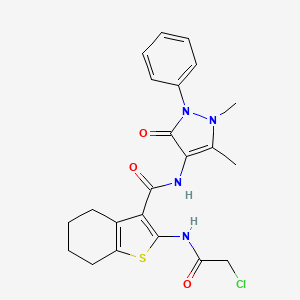
![2-cyano-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B3384691.png)
![2-Chloro-1-[2,5-dimethyl-1-(3-morpholin-4-ylsulfonylphenyl)pyrrol-3-yl]ethanone](/img/structure/B3384696.png)
![3-benzyl-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3384701.png)
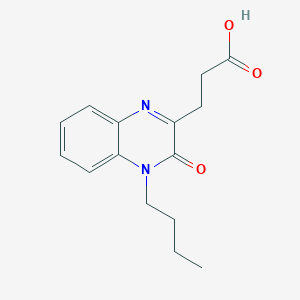
![3-(4-chlorophenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3384722.png)

